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molecular formula C15H20O4 B8401354 6-Acetoxy-2-hydroxy-2,5,7,8-tetramethylchroman

6-Acetoxy-2-hydroxy-2,5,7,8-tetramethylchroman

Cat. No. B8401354
M. Wt: 264.32 g/mol
InChI Key: ASTNHKNECXYWIV-UHFFFAOYSA-N
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Patent
US04018799

Procedure details

To a solution of (±)-6-acetoxy-2-methoxy-2,5,7,8-tetramethylchroman in 2500 ml. of acetone was added 2000 ml. of H 2 O followed by 16.6 ml. of concentrated aqueous HCl. Solvent was distilled from the stirred mixture until the head temperature reached 90° centigrade. The suspension was cooled in an H 2 O bath to 50° centigrade. At 70° centigrade, 2000 ml. of acetone was added, giving a clear solution. The solution was seeded occasionally until crystallization began. After 3.5 hours, 1500 ml. of H 2 O was added and the suspension was cooled in an ice bath. The solid was removed by filtration, washed with H 2 O and dried at 50° centigrade/0.1mmHg. to give (±)-6-acetoxy-2-hydroxy-2,5,7,8-tetramethylchroman as a granular yellow-tan solid, sintering from 114 degrees centigrade, m.p. 127°-132° centigrade.
Name
(±)-6-acetoxy-2-methoxy-2,5,7,8-tetramethylchroman
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[C:6]([CH3:20])=[C:7]2[C:12](=[C:13]([CH3:16])[C:14]=1[CH3:15])[O:11][C:10]([O:18]C)([CH3:17])[CH2:9][CH2:8]2)(=[O:3])[CH3:2].Cl>CC(C)=O>[C:1]([O:4][C:5]1[C:6]([CH3:20])=[C:7]2[C:12](=[C:13]([CH3:16])[C:14]=1[CH3:15])[O:11][C:10]([OH:18])([CH3:17])[CH2:9][CH2:8]2)(=[O:3])[CH3:2]

Inputs

Step One
Name
(±)-6-acetoxy-2-methoxy-2,5,7,8-tetramethylchroman
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C(=C2CCC(OC2=C(C1C)C)(C)OC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Solvent was distilled from the stirred mixture until the head temperature
CUSTOM
Type
CUSTOM
Details
reached 90°
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled in an H 2 O bath to 50° centigrade
CUSTOM
Type
CUSTOM
Details
At 70°
ADDITION
Type
ADDITION
Details
of acetone was added
CUSTOM
Type
CUSTOM
Details
giving a clear solution
CUSTOM
Type
CUSTOM
Details
The solution was seeded occasionally until crystallization
ADDITION
Type
ADDITION
Details
of H 2 O was added
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
WASH
Type
WASH
Details
washed with H 2 O
CUSTOM
Type
CUSTOM
Details
dried at 50° centigrade/0.1mmHg

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C)(=O)OC=1C(=C2CCC(OC2=C(C1C)C)(C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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